molecular formula C13H22N2O6 B599858 Tetrahydro-1,2,3-pyridazinetricarboxylic acid triethyl ester CAS No. 150927-67-6

Tetrahydro-1,2,3-pyridazinetricarboxylic acid triethyl ester

Cat. No.: B599858
CAS No.: 150927-67-6
M. Wt: 302.327
InChI Key: LGQYQQMQUXJWSU-UHFFFAOYSA-N
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Description

Tetrahydro-1,2,3-pyridazinetricarboxylic acid triethyl ester is a chemical compound that belongs to the family of pyridazine derivatives. It has a molecular formula of C14H21NO6 and a molecular weight of 303.32 g/mol. This compound exhibits various biological activities, including anti-inflammatory, antioxidant, and antitumor properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-1,2,3-pyridazinetricarboxylic acid triethyl ester typically involves the reaction of tetrahydropyridazine derivatives with ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bonds. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production also involves rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-1,2,3-pyridazinetricarboxylic acid triethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents such as halogens and nucleophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Tetrahydro-1,2,3-pyridazinetricarboxylic acid triethyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.

    Biology: Its biological activities, such as anti-inflammatory and antioxidant properties, make it a valuable compound for studying cellular processes and disease mechanisms.

    Medicine: The compound’s antitumor properties are of interest in cancer research, where it is used to develop and test new therapeutic agents.

    Industry: It is used in the development of new materials and chemical processes, enhancing the understanding of complex chemical interactions.

Mechanism of Action

The mechanism of action of Tetrahydro-1,2,3-pyridazinetricarboxylic acid triethyl ester involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and oxidative stress pathways.

    Pathways Involved: It modulates signaling pathways related to inflammation, oxidative stress, and cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Triethyl citrate: Another ester compound with different biological activities.

    Tetrahydropyridazine derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

Tetrahydro-1,2,3-pyridazinetricarboxylic acid triethyl ester is unique due to its specific combination of functional groups, which confer its distinct biological activities and chemical reactivity. Its versatility in various scientific research applications sets it apart from other similar compounds.

Properties

IUPAC Name

triethyl diazinane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O6/c1-4-19-11(16)10-8-7-9-14(12(17)20-5-2)15(10)13(18)21-6-3/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQYQQMQUXJWSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(N1C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704544
Record name Triethyl tetrahydropyridazine-1,2,3-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150927-67-6
Record name Triethyl tetrahydropyridazine-1,2,3-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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